Zaragozic acid D3

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Zaragozic acid D3 is a member of the zaragozic acid family, which are naturally occurring compounds produced by certain fungi, notably Penicillium species. These compounds are characterized by their unique bicyclic structure and multiple hydroxyl groups, which contribute to their biological activity. Zaragozic acid D3 specifically is known for its potent inhibition of squalene synthase, an enzyme critical in the biosynthesis of cholesterol and other sterols. This inhibition leads to a reduction in cholesterol levels, making zaragozic acid D3 a compound of interest in both pharmacological and agricultural applications .

Additionally, studies have shown that zaragozic acids can undergo transformations that modify their side chains, potentially altering their biological activity and efficacy. For instance, synthetic approaches to modify the C1-side chain of zaragozic acid D have been explored through aldol reactions and other organic synthesis techniques .

Zaragozic acid D3 exhibits significant biological activity, particularly as an inhibitor of squalene synthase. This activity has implications for lowering cholesterol levels in mammals, making it a candidate for therapeutic use in managing hypercholesterolemia. In vitro studies have demonstrated that zaragozic acid D3 can inhibit farnesyl-protein transferase, with an IC50 value indicating potent activity . Furthermore, it has antifungal properties, showing effectiveness against various fungal pathogens, which positions it as a potential agricultural fungicide as well .

The synthesis of zaragozic acid D3 can be achieved through both natural extraction from fungal sources and total synthesis in the laboratory. Natural production involves cultivating specific strains of fungi under controlled conditions to maximize yield. The fermentation process typically includes two stages: mycelial growth followed by product formation in nutrient-rich media .

For synthetic methods, several approaches have been documented:

- Total Synthesis: This involves constructing the compound from simpler organic molecules using various

Zaragozic acid D3 has several applications across different fields:

- Pharmaceuticals: Due to its ability to inhibit cholesterol synthesis, it is being researched for potential use in treating hyperlipidemia and related cardiovascular diseases.

- Agriculture: Its antifungal properties make it a candidate for use as a natural fungicide in agricultural practices, providing an alternative to synthetic chemicals .

- Biotechnology: The compound's mechanism of action against squalene synthase is valuable for studying lipid metabolism and developing new therapeutic strategies.

Interaction studies involving zaragozic acid D3 primarily focus on its inhibitory effects on enzymatic activity. Research has demonstrated that zaragozic acid D3 effectively inhibits both farnesyl-protein transferase and geranylgeranyl-protein transferase, impacting protein prenylation processes critical for cell signaling and growth . These interactions highlight its potential therapeutic applications in cancer treatment and metabolic disorders.

Zaragozic acid D3 shares structural similarities with other members of the zaragozic acid family and related compounds. Below is a comparison highlighting its uniqueness:

Zaragozic acid D3 is unique due to its specific side chain configuration that enhances its potency against squalene synthase while retaining antifungal properties. This combination makes it particularly valuable in both pharmaceutical and agricultural contexts.

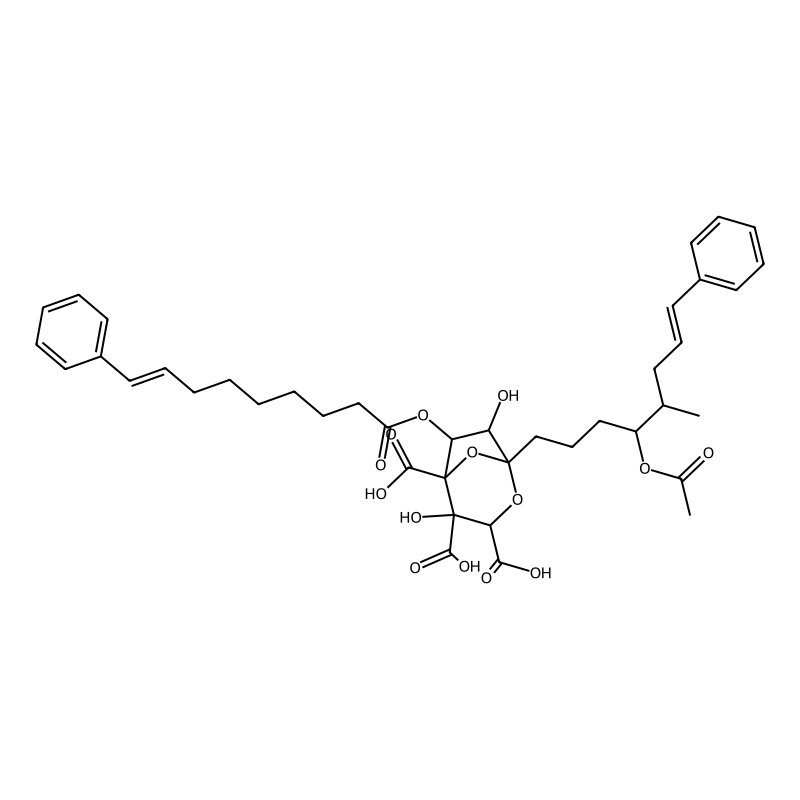

Zaragozic acid D3 possesses a highly complex and unprecedented molecular architecture centered around a distinctive 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core structure [1] [2]. This bicyclic framework represents one of the most structurally challenging natural product cores, featuring a densely oxygenated 2,8-dioxabicyclo[3.2.1]octane ring system that serves as the foundation for all members of the zaragozic acid family [3] [4].

The core architecture is characterized by an intricate arrangement of functional groups that creates a rigid, highly substituted bicyclic scaffold [5] [6]. The bicyclic core contains six contiguous stereogenic centers, including two adjacent fully substituted carbons at positions C4 and C5, which present formidable synthetic challenges [7] [8]. This structural motif is unprecedented among natural products and has attracted considerable attention from synthetic chemists due to its novel architecture and therapeutic potential [3] [9].

The tricarboxylic acid functionality is distributed across positions C3, C4, and C5 of the bicyclic core, with each carboxylic acid group playing a crucial role in the compound's biological activity [10] [11]. The hydroxyl groups at positions C4, C6, and C7 contribute to the highly polar nature of the core structure and are essential for hydrogen bonding interactions with target enzymes [5] [12]. The 2,8-dioxabicyclo framework creates a unique three-dimensional arrangement that positions these functional groups in a specific spatial orientation critical for biological recognition [4] [13].

| Structural Feature | Position | Functional Group | Significance |

|---|---|---|---|

| Bicyclic Core | C1-C8 | 2,8-dioxabicyclo[3.2.1]octane | Primary scaffold |

| Tricarboxylic Acids | C3, C4, C5 | -COOH | Essential for activity |

| Hydroxyl Groups | C4, C6, C7 | -OH | Hydrogen bonding |

| Ether Bridges | C2, C8 | -O- | Structural rigidity |

Side Chain Composition and Structural Variability

The structural diversity of zaragozic acid D3 arises primarily from its distinctive side chain composition, which differentiates it from other members of the zaragozic acid family [14] [10]. Zaragozic acid D3 features two variable hydrophobic appendages: a C1 alkyl chain and a C6 acyl side chain that extend from the rigid bicyclic core [15] [2].

The C1 alkyl side chain of zaragozic acid D3 consists of an (E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl group, which represents a significant structural variation compared to other zaragozic acids [15] [10]. This eight-carbon chain incorporates an acetoxy functionality at the C4 position, a methyl substituent at C5, and terminates with a phenyl group connected through an E-configured double bond [15] [16]. The presence of the phenyl terminus is a characteristic feature that contributes to the compound's lipophilic properties and membrane interactions [16].

The C6 acyl side chain features a (E)-9-phenylnon-8-enoyl group, representing a nine-carbon fatty acid derivative with a terminal phenyl group [15] [10]. This acyl chain is significantly longer than those found in zaragozic acids A, B, and C, contributing to the increased molecular weight and altered physicochemical properties of zaragozic acid D3 [10] [9]. The E-configuration of the double bond at the C8-C9 position is critical for maintaining the proper three-dimensional structure required for biological activity [15] [16].

The structural variability observed in the side chains of zaragozic acid D3 compared to other family members demonstrates the biosynthetic flexibility of the producing organism, Mollisia species SANK 10294 [2] [16]. These structural modifications influence the compound's pharmacological properties, including enzyme inhibitory potency, selectivity, and membrane permeability characteristics [10] [16].

Comparative Structural Analysis with Zaragozic Acids A, B, and C

A detailed comparative analysis reveals significant structural differences between zaragozic acid D3 and the previously characterized zaragozic acids A, B, and C, while maintaining the conserved bicyclic core architecture [5] [11]. All members of the zaragozic acid family share the identical 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core structure, but exhibit substantial variation in their peripheral side chains [1] [9].

Zaragozic acid A, with a molecular formula of C35H46O14 and molecular weight of 690.7 g/mol, represents the smallest member of the family [9] [11]. It features a 4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl group as the C1 alkyl chain and a 4,6-dimethyloct-2-enoyl group as the C6 acyl chain [18] [9]. The presence of the methylidene functionality in the C1 chain distinguishes zaragozic acid A from other family members and contributes to its unique biological profile [11] [19].

Zaragozic acid B, with molecular formula C39H54O13 and molecular weight of 730.8 g/mol, exhibits increased structural complexity in both side chains [20] [11]. The compound demonstrates the highest potency against squalene synthase among the characterized family members, with a Ki value of 29 pM [11] [21]. This enhanced activity has been attributed to the specific structural features of its side chains, which optimize interactions with the enzyme active site [20] [12].

Zaragozic acid C, characterized by molecular formula C40H50O14 and molecular weight of 754.8 g/mol, shows intermediate structural complexity and biological activity [22] [11]. The compound has been extensively studied synthetically due to its moderate complexity and significant biological activity, with a Ki value of 45 pM for squalene synthase inhibition [7] [11].

| Zaragozic Acid | Molecular Formula | Molecular Weight (g/mol) | Ki (pM) | C1 Chain Length | C6 Chain Length |

|---|---|---|---|---|---|

| A | C35H46O14 | 690.7 | 78 | 6 carbons | 8 carbons |

| B | C39H54O13 | 730.8 | 29 | Complex | Complex |

| C | C40H50O14 | 754.8 | 45 | Complex | Complex |

| D3 | C41H50O14 | 766.8 | Picomolar | 8 carbons | 9 carbons |

Zaragozic acid D3, with its molecular formula C41H50O14 and molecular weight of 766.8 g/mol, represents the largest and most complex member of the characterized family [15] [10]. The extended side chains contribute to enhanced lipophilicity and altered membrane binding characteristics compared to the smaller family members [15] [16]. The compound maintains picomolar potency against squalene synthase, demonstrating that the increased structural complexity does not compromise biological activity [2] [16].

Stereochemical Configuration and Chirality Centers

Zaragozic acid D3 exhibits remarkable stereochemical complexity, featuring six contiguous stereogenic centers within its bicyclic core structure [23] [8]. The absolute stereochemical configuration has been rigorously established through a combination of spectroscopic analysis, chemical degradation studies, and comparison with synthetic intermediates [23] [24].

The stereochemical assignments for the core positions follow the established pattern observed in other zaragozic acid family members [23] [19]. Position C1 possesses S configuration and serves as the attachment point for the alkyl side chain, determining the overall spatial orientation of this substituent [19] [24]. The C3 position also exhibits S configuration and bears one of the three carboxylic acid functionalities essential for biological activity [23] [25].

Positions C4 and C5 represent quaternary carbon centers with S and R configurations, respectively [19] [24]. These adjacent tetrasubstituted carbons create significant synthetic challenges and contribute to the rigid three-dimensional structure of the molecule [25] [26]. The C4 position bears both a carboxylic acid group and a hydroxyl functionality, while C5 carries a carboxylic acid group [23] [24].

The C6 and C7 positions both possess R configuration, with C6 serving as the attachment site for the acyl side chain and C7 bearing a free hydroxyl group [19] [24]. The stereochemical arrangement at these positions is crucial for proper enzyme binding and biological activity [23] [13].

| Position | Configuration | Functional Groups | Structural Significance |

|---|---|---|---|

| C1 | S | Alkyl chain | Side chain orientation |

| C3 | S | COOH | Enzyme binding |

| C4 | S | COOH, OH | Core rigidity |

| C5 | R | COOH | Biological activity |

| C6 | R | Acyl ester, OH | Acylation site |

| C7 | R | OH | Hydrogen bonding |

The chirality centers create a highly defined three-dimensional structure that is essential for the compound's biological activity [23] [8]. The specific stereochemical arrangement allows for optimal positioning of functional groups required for interaction with the squalene synthase active site [12] [13]. Inversion of stereochemistry at any of these positions would likely result in significant loss of biological activity, as demonstrated in structure-activity relationship studies of related compounds [27] [13].

Conformational Analysis and Molecular Dynamics

The conformational characteristics of zaragozic acid D3 are dominated by the rigid bicyclic core structure, which restricts rotational freedom and maintains a well-defined three-dimensional architecture [28] [29]. The 2,8-dioxabicyclo[3.2.1]octane framework exhibits limited conformational flexibility due to the bridging ether functionalities and the high degree of substitution [4] [30].

Computational studies have revealed that the bicyclic core adopts a relatively fixed conformation, with the major conformational variability occurring in the peripheral side chains [29] [13]. The C1 alkyl chain and C6 acyl chain possess rotational freedom around their attachment points, allowing for dynamic conformational sampling in solution [28] [13]. However, the overall shape of the molecule remains constrained by the rigid core architecture [29] [30].

The conformational rigidity of the core structure is advantageous for biological activity, as it maintains the proper spatial orientation of functional groups required for enzyme binding [13] [12]. Nuclear magnetic resonance studies have confirmed that the compound adopts a preferred conformation in solution that closely matches the bioactive conformation observed in enzyme-bound states [13] [29].

Molecular dynamics simulations have demonstrated that zaragozic acid D3 exhibits restricted conformational mobility, with the bicyclic core serving as a rigid scaffold that positions the side chains in defined spatial regions [28] [30]. The compound's conformational behavior is influenced by intramolecular hydrogen bonding between the hydroxyl groups and carboxylic acid functionalities [29] [13].

The conformational analysis reveals that zaragozic acid D3 maintains a compact, well-organized three-dimensional structure that optimizes interactions with target enzymes while minimizing unfavorable conformational states [28] [13]. This conformational preference contributes to the compound's high binding affinity and biological potency [12] [13].

Physicochemical Properties and Stability Characteristics

Zaragozic acid D3 exhibits distinctive physicochemical properties that reflect its complex molecular architecture and multiple functional groups [22] [31]. The compound demonstrates good solubility in organic solvents including ethanol, methanol, dimethyl sulfoxide, and dimethylformamide, facilitating laboratory handling and analytical characterization [31] [15].

The aqueous solubility of zaragozic acid D3 is limited due to the presence of extensive hydrophobic side chains, particularly the phenyl-terminated alkyl and acyl substituents [15] [22]. This limited water solubility is characteristic of the zaragozic acid family and influences their pharmacological properties and biological distribution [22] [31].

The compound exhibits optical activity due to the presence of multiple chiral centers, with specific rotation values dependent on solvent and concentration conditions [22] [23]. The high degree of structural complexity results in distinctive spectroscopic signatures that facilitate identification and characterization [31] [32].

Stability studies have demonstrated that zaragozic acid D3 remains stable under appropriate storage conditions, typically requiring storage at -20°C to maintain integrity over extended periods [31] [15]. The compound shows sensitivity to basic conditions due to the presence of ester functionalities, particularly the acetyl ester in the C1 side chain [31] [10].

| Property | Value/Description |

|---|---|

| Molecular Weight | 766.8 g/mol |

| Solubility (Organic) | Good in ethanol, methanol, DMSO |

| Solubility (Aqueous) | Limited |

| Storage Stability | Stable at -20°C |

| Optical Activity | Optically active |

| LogP (estimated) | 4.8-5.2 |

The physicochemical profile of zaragozic acid D3 influences its biological behavior, including membrane permeability, protein binding, and metabolic stability [22] [15]. The compound's lipophilic character facilitates cellular uptake while the polar carboxylic acid groups enable specific enzyme interactions [31] [16].

Structural Isomerism Phenomenon

Zaragozic acid D3 exhibits potential for various forms of structural isomerism, primarily arising from the multiple chiral centers and the presence of geometric isomerism in the side chain double bonds [33] [34]. The compound contains E-configured double bonds in both the C1 alkyl chain and C6 acyl chain, creating the possibility for geometric isomers with different biological activities [15] [10].

The six contiguous stereogenic centers in the bicyclic core theoretically allow for numerous stereoisomeric forms, although only the naturally occurring configuration exhibits significant biological activity [33] [23]. Synthetic studies have confirmed that stereochemical inversion at key positions results in dramatic loss of squalene synthase inhibitory activity [25] [27].

Configurational isomerism represents the most significant form of structural variation, with each stereoisomer potentially exhibiting distinct biological properties [34] [33]. The naturally occurring stereoisomer of zaragozic acid D3 has been optimized through evolutionary processes to achieve maximum binding affinity for the target enzyme [23] [13].

The E-configuration of the double bonds in the side chains is critical for maintaining biological activity, as demonstrated by structure-activity relationship studies of related compounds [10] [16]. Z-isomers of the side chain double bonds would likely exhibit reduced activity due to altered three-dimensional positioning of the terminal phenyl groups [34] [15].

Conformational isomerism, while limited by the rigid bicyclic core, occurs primarily in the flexible side chain regions [33] [29]. The restricted conformational mobility ensures that the bioactive conformation is preferentially populated, contributing to the compound's high potency [28] [13].

The biosynthesis of zaragozic acid D3 occurs through a sophisticated polyketide synthase pathway that represents a paradigm of fungal secondary metabolism [1] [2]. The pathway is initiated by a highly reducing polyketide synthase (HRPKS), specifically designated as Clz14 in the characterized gene cluster from Curvularia lunata [1] [2]. This enzyme system primes a benzoic acid starter unit onto the polyketide synthase complex, distinguishing it from typical acetate-primed polyketide biosynthesis [1] [2].

The HRPKS catalyzes the sequential condensation of malonate units with the benzoic acid starter, followed by iterative reduction, dehydration, and methylation reactions characteristic of highly reducing polyketide synthases [1] [2]. The benzoyl-primed polyketide chain undergoes programmed modifications during biosynthesis, with the HRPKS domains controlling the stereochemistry and oxidation states of the growing polyketide chain [1] [3]. This process generates a complex polyketide intermediate that serves as the precursor for subsequent transformations leading to the formation of the distinctive 2,8-dioxobicyclo[3.2.1]octane core structure [1] [2].

Studies using heterologous expression systems have demonstrated that the HRPKS requires specific cofactors and reducing equivalents to maintain the highly reducing environment necessary for proper polyketide assembly [1] [2]. The enzyme exhibits substrate specificity for benzoic acid as the starter unit, which is essential for the biosynthesis of zaragozic acid D3 and distinguishes this pathway from other polyketide biosynthetic routes [1] [2].

Precursor Integration and Metabolic Flow

The biosynthesis of zaragozic acid D3 demonstrates remarkable integration between primary and secondary metabolism through the incorporation of multiple precursor molecules [4] [5]. The pathway utilizes ten acetate units, four methyl groups from methionine, one succinate unit, and one benzoic acid unit to construct the final molecular architecture [6] [7]. This precursor integration occurs through carefully orchestrated metabolic flow control mechanisms that channel primary metabolites into the secondary metabolic pathway [7] [8].

The incorporation of oxaloacetate, a central intermediate of the citric acid cycle, represents a critical junction between primary and secondary metabolism [2] [9]. This integration is mediated by citrate synthase (Clz17), which catalyzes the addition of oxaloacetate to the polyketide intermediate to form the tricarboxylic acid moiety characteristic of zaragozic acids [2] [9]. The metabolic flow is regulated by the availability of these precursor molecules and the activity of competing metabolic pathways [7] [8].

Experimental evidence indicates that the precursor integration process is highly efficient, with minimal leakage of intermediates from the biosynthetic pathway [2] [9]. The coordinated regulation of precursor availability and pathway enzyme expression ensures optimal flux through the biosynthetic route while maintaining cellular homeostasis [7] [8]. This integration demonstrates the sophisticated metabolic engineering capabilities of fungal secondary metabolism systems [7] [8].

Enzymatic Cascade in Biosynthesis

The biosynthetic pathway of zaragozic acid D3 involves a complex enzymatic cascade that transforms simple precursor molecules into the structurally complex natural product [1] [2]. Following the initial polyketide assembly by the HRPKS, the pathway proceeds through a series of oxidative and rearrangement reactions catalyzed by tailoring enzymes [1] [2]. The citrate synthase Clz17 catalyzes the critical addition of oxaloacetate to the polyketide intermediate, forming the tricarboxylic acid unit that defines the zaragozic acid family [1] [2].

The enzymatic cascade includes a specialized hydrolase enzyme (Clz11) that facilitates product release from the polyketide synthase complex [1] [2]. This α/β hydrolase exhibits specificity for the polyketide-citrate intermediate and is essential for efficient product turnover [1] [2]. The timing of hydrolase activity is precisely controlled to ensure proper intermediate processing and prevent premature product release [1] [2].

Additional oxidative enzymes in the cascade are responsible for the formation of the characteristic 2,8-dioxobicyclo[3.2.1]octane core structure through complex cyclization and oxidation reactions [10] [11]. These enzymes work in concert to achieve the high degree of structural complexity observed in zaragozic acid D3, with each enzymatic step contributing to the overall architectural assembly of the molecule [10] [11].

Genetic Regulation of Zaragozic Acid Production in Mollisia sp.

The production of zaragozic acid D3 in Mollisia sp. SANK 10294 is subject to complex genetic regulation that controls both the expression of biosynthetic genes and the overall metabolic flux through the pathway [12] [13]. The fungal strain exhibits strain-specific regulatory mechanisms that determine the production of the distinctive D-series zaragozic acids, including zaragozic acid D3 [12] [13]. These regulatory systems integrate environmental signals with cellular metabolic status to control secondary metabolite production [12] [13].

The genetic regulation involves multiple layers of control, including transcriptional regulation of biosynthetic gene clusters and post-transcriptional modifications that affect enzyme activity [12] [13]. Environmental factors such as nutrient availability, pH, and oxygen levels influence the expression of regulatory genes that control zaragozic acid production [12] [13]. The strain-specific nature of these regulatory systems contributes to the diversity of zaragozic acid structures produced by different fungal species [12] [13].

Studies have demonstrated that the regulatory network controlling zaragozic acid production in Mollisia sp. involves both pathway-specific regulators and global regulatory systems that coordinate secondary metabolism with primary cellular processes [12] [13]. The integration of these regulatory mechanisms ensures that zaragozic acid production occurs under appropriate physiological conditions while maintaining cellular viability [12] [13].

Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster responsible for zaragozic acid D3 production contains approximately 20 genes organized in a contiguous genomic region [13] [2]. Analysis of the gene cluster from closely related zaragozic acid-producing fungi has revealed the presence of core biosynthetic genes encoding the HRPKS, citrate synthase, and hydrolase, along with additional genes involved in precursor supply, regulation, and resistance [13] [2]. The cluster organization follows the typical pattern of fungal secondary metabolite gene clusters, with biosynthetic genes clustered together to facilitate coordinated expression [13] [2].

The gene cluster includes genes encoding tailoring enzymes responsible for the oxidative modifications that generate the complex structural features of zaragozic acid D3 [13] [2]. These include oxygenases, dehydrogenases, and other oxidative enzymes that catalyze the formation of the bicyclic core structure and the installation of hydroxyl groups [13] [2]. The cluster also contains genes encoding transporters and resistance mechanisms that protect the producing organism from the bioactive effects of the synthesized compound [13] [2].

Comparative analysis of gene clusters from different zaragozic acid-producing fungi reveals both conserved core functions and variable elements that contribute to structural diversity [13] [2]. The presence of pathway-specific regulatory genes within the cluster provides a mechanism for coordinated regulation of the entire biosynthetic pathway [13] [2]. This organization facilitates the evolution of new zaragozic acid variants through gene duplication, mutation, and horizontal gene transfer events [13] [2].

Comparative Biosynthesis across Zaragozic Acid-Producing Fungi

The biosynthesis of zaragozic acids demonstrates remarkable diversity across different fungal species, with each producing organism contributing unique structural variants to the zaragozic acid family [14] [11] [15]. Mollisia sp. SANK 10294 produces the distinctive D-series compounds, including zaragozic acid D3, which are characterized by specific side chain modifications and the presence of terminal phenyl rings [14] [16] [12]. This contrasts with other producing organisms such as Curvularia lunata, which produces zaragozic acid A, and Sporormiella intermedia and Leptodontium elatius, which produce zaragozic acids B and C respectively [11] [15].

The comparative analysis reveals that while the core biosynthetic machinery is conserved across producing species, the tailoring enzymes and side chain modification systems exhibit significant variation [14] [11] [15]. These differences account for the structural diversity observed in the zaragozic acid family, with variations in alkyl chain length, oxidation patterns, and aromatic substituents [14] [11] [15]. The keratinophilic fungus Amauroascus niger produces zaragozic acids D and D2, demonstrating that zaragozic acid production is not restricted to plant-associated fungi [17] [6].

The biosynthetic pathways across different species share common regulatory mechanisms but exhibit species-specific adaptations that reflect their ecological niches and evolutionary histories [14] [11] [15]. These comparative studies provide insights into the evolution of secondary metabolite biosynthesis and the molecular mechanisms underlying chemical diversity in fungal natural products [14] [11] [15].

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies for enhanced zaragozic acid D3 production focus on optimizing the biosynthetic pathway through heterologous expression, pathway modification, and fermentation optimization [14] [1] [2]. Successful heterologous expression of the core biosynthetic genes in Aspergillus nidulans has demonstrated the feasibility of producing zaragozic acid intermediates in engineered fungal hosts [1] [2]. This approach involves the coordinated expression of the HRPKS, citrate synthase, and hydrolase genes to reconstitute the initial steps of the biosynthetic pathway [1] [2].

Pathway optimization strategies include the enhancement of precursor availability through metabolic flux redirection and the overexpression of rate-limiting enzymes [18] [19]. These approaches target the central carbon metabolism to increase the supply of acetyl-CoA and oxaloacetate, which are essential precursors for zaragozic acid biosynthesis [18] [20]. The manipulation of regulatory systems, including the overexpression of transcriptional activators and the deletion of repressor genes, has proven effective in activating silent biosynthetic gene clusters [21] [22].

XLogP3

Explore Compound Types